Reduced Pigmentation: A Key Differentiator from Clofazimine in In Vivo Models
A primary limitation of clofazimine therapy is the induction of skin and organ pigmentation. Comparative in vivo studies explicitly note that treatment with B 746 resulted in 'less pigmentation in internal organs' when directly compared to clofazimine (CFM) in a C57BL/6 mouse model of experimental tuberculosis [1]. Furthermore, a comprehensive review of the riminophenazine class highlights that newer analogs, specifically naming B 746 and B 4157, 'produced less skin pigmentation' than the lead compound, which is identified as 'the main drawback of this group of compounds' [2].
| Evidence Dimension | Tissue pigmentation (qualitative observation) |
|---|---|
| Target Compound Data | Caused 'less pigmentation in internal organs' |
| Comparator Or Baseline | Clofazimine (CFM) (induced more pronounced pigmentation) |
| Quantified Difference | Not quantified; reported as a qualitative but significant reduction |
| Conditions | C57BL/6 mice with experimental M. tuberculosis infection; treatment for up to 4 weeks |
Why This Matters
For researchers investigating long-term mycobacterial therapies or the structure-toxicity relationship of phenazine analogs, this reduced pigmentation profile is a critical selection criterion for in vivo studies.
- [1] Jagannath C, Reddy MV, Kailasam S, O'Sullivan JF, Gangadharam PR. Chemotherapeutic activity of clofazimine and its analogues against Mycobacterium tuberculosis. In vitro, intracellular, and in vivo studies. Am J Respir Crit Care Med. 1995 Apr;151(4):1083-6. View Source
- [2] Reddy VM, O'Sullivan JF, Gangadharam PR. Antimycobacterial activities of riminophenazines. J Antimicrob Chemother. 1999 May;43(5):615-23. View Source
